molecular formula C9H11N5 B15241937 1-[(3-Methylpyridin-2-YL)methyl]-1H-1,2,3-triazol-4-amine

1-[(3-Methylpyridin-2-YL)methyl]-1H-1,2,3-triazol-4-amine

Cat. No.: B15241937
M. Wt: 189.22 g/mol
InChI Key: AYEQDFREVKMOCY-UHFFFAOYSA-N
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Description

1-[(3-Methylpyridin-2-YL)methyl]-1H-1,2,3-triazol-4-amine is a heterocyclic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is characterized by the presence of a pyridine ring substituted with a methyl group and a triazole ring, which are connected via a methylene bridge. The unique structure of this compound makes it a valuable candidate for various scientific applications.

Preparation Methods

The synthesis of 1-[(3-Methylpyridin-2-YL)methyl]-1H-1,2,3-triazol-4-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 3-methylpyridine and an appropriate azide compound.

    Cycloaddition Reaction: The key step in the synthesis is the Huisgen 1,3-dipolar cycloaddition reaction, also known as the “click” reaction. This reaction involves the azide and an alkyne to form the triazole ring.

    Reaction Conditions: The reaction is usually carried out in the presence of a copper(I) catalyst, such as copper(I) iodide, under mild conditions. The reaction is typically performed in a solvent like dimethyl sulfoxide (DMSO) or acetonitrile at room temperature.

    Purification: The final product is purified using standard techniques such as column chromatography or recrystallization.

Industrial production methods for this compound would likely involve scaling up the above synthetic route, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through rigorous quality control measures.

Chemical Reactions Analysis

1-[(3-Methylpyridin-2-YL)methyl]-1H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, which may reduce the triazole ring or other functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like alkyl halides or acyl chlorides.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[(3-Methylpyridin-2-YL)methyl]-1H-1,2,3-triazol-4-amine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibitors and as a ligand in the development of metal complexes for biological applications.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[(3-Methylpyridin-2-YL)methyl]-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its substrate. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

1-[(3-Methylpyridin-2-YL)methyl]-1H-1,2,3-triazol-4-amine can be compared with other similar compounds, such as:

    1-[(3-Methylpyridin-2-YL)methyl]-1H-1,2,3-triazol-4-ylamine: This compound has a similar structure but differs in the position of the triazole ring.

    1-[(3-Methylpyridin-2-YL)methyl]-1H-1,2,3-triazol-4-ylmethanol: This compound has a hydroxyl group attached to the triazole ring, which can affect its chemical reactivity and biological activity.

    1-[(3-Methylpyridin-2-YL)methyl]-1H-1,2,3-triazol-4-ylmethylamine: This compound has an additional methyl group attached to the triazole ring, which can influence its physical and chemical properties.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both pyridine and triazole rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H11N5

Molecular Weight

189.22 g/mol

IUPAC Name

1-[(3-methylpyridin-2-yl)methyl]triazol-4-amine

InChI

InChI=1S/C9H11N5/c1-7-3-2-4-11-8(7)5-14-6-9(10)12-13-14/h2-4,6H,5,10H2,1H3

InChI Key

AYEQDFREVKMOCY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)CN2C=C(N=N2)N

Origin of Product

United States

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